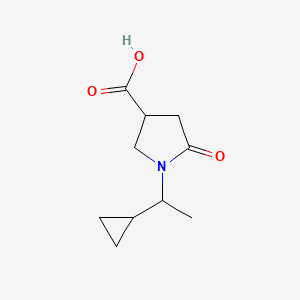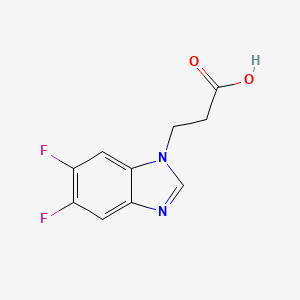
4-Nitro-N-((2,3,4,9-Tetrahydro-1H-carbazol-6-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a nitro group and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is used as a precursor for the synthesis of various functionalized carbazole derivatives. These derivatives are studied for their electronic properties and potential use in organic electronics and photonics .
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its structural similarity to bioactive carbazole derivatives. It is investigated for its potential anticancer, antibacterial, and antifungal activities . The nitro group and benzamide moiety are crucial for its interaction with biological targets.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with specific electronic and optical properties. It is also studied for its potential application in the synthesis of dyes and pigments .
Wirkmechanismus
Target of Action
Similar compounds have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
It’s known that the compound can undergo oxidation to form 2,3,4,9-tetrahydro-1h-carbazol-1-ones or 3,4,5,6-tetrahydro-1h-1-benzazonine-2,7-diones depending on the nature of the selected oxidant . This suggests that the compound may interact with its targets through redox reactions.
Action Environment
The oxidation process of the compound suggests that factors such as the presence of oxidants and the concentration of reactants could potentially influence its action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized via the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions to form 2,3,4,9-tetrahydro-1H-carbazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amidation steps to enhance yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of carbazole-1-ones or benzazonine-diones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamides or carbazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-nitro-N-(carbazol-6-yl)benzamide
- 4-nitro-N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)benzamide
- 4-nitro-N-(1H-indol-3-yl)methyl)benzamide
Uniqueness
4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is unique due to the presence of the tetrahydrocarbazole core, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and interaction with biological targets compared to other similar compounds .
Eigenschaften
IUPAC Name |
4-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(14-6-8-15(9-7-14)23(25)26)21-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)22-19/h5-11,22H,1-4,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKIBIBRVIGJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2428622.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2428627.png)
![N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2428629.png)

![3-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2428633.png)
![N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2428634.png)
